N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 4-methoxyaniline with a thiadiazole derivative under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, ensuring a cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methoxy group or the thiadiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is studied for its potential as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as an antimicrobial or anticancer agent. Thiadiazole derivatives have shown promising activity against various pathogens and cancer cell lines, making them attractive candidates for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound may be used as an additive in materials science or as a precursor for the synthesis of specialty chemicals. Its unique properties can enhance the performance of materials or serve as a key component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide include other thiadiazole derivatives such as:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Methylthio-5-phenyl-1,3,4-thiadiazole
- 2-(4-Methoxyphenyl)-5-mercapto-1,3,4-thiadiazole
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and functional groups. The presence of the methoxy group and the thiadiazole ring imparts unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C11H11N3O2S3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H11N3O2S3/c1-16-8-4-2-7(3-5-8)12-9(15)6-18-11-14-13-10(17)19-11/h2-5H,6H2,1H3,(H,12,15)(H,13,17) |
InChI Key |
CLGYZVKDWKISNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NNC(=S)S2 |
Origin of Product |
United States |
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